Cas no 884330-12-5 (6-Des(1-methyl-2-benzimidazolyl)-6-carboxy Telmisartan)

6-Des(1-methyl-2-benzimidazolyl)-6-carboxy Telmisartan is a key intermediate in the synthesis of Telmisartan, an angiotensin II receptor antagonist used in hypertension treatment. This derivative is structurally significant due to the absence of the 1-methyl-2-benzimidazolyl group and the presence of a carboxyl moiety at the 6-position, which influences its pharmacological profile. It serves as a valuable precursor in pharmaceutical research, enabling further modifications to optimize drug efficacy and metabolic stability. The compound is characterized by high purity and precise chemical structure, making it suitable for analytical and synthetic applications. Its role in the development of cardiovascular therapeutics underscores its importance in medicinal chemistry.
6-Des(1-methyl-2-benzimidazolyl)-6-carboxy Telmisartan structure
884330-12-5 structure
商品名:6-Des(1-methyl-2-benzimidazolyl)-6-carboxy Telmisartan
CAS番号:884330-12-5
MF:C26H24N2O4
メガワット:428.479766845703
MDL:MFCD19705098
CID:1031695

6-Des(1-methyl-2-benzimidazolyl)-6-carboxy Telmisartan 化学的及び物理的性質

名前と識別子

    • 1-((2'-Carboxy-[1,1'-biphenyl]-4-yl)methyl)-4-methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylic acid
    • 1H-Benzimidazole-6-carboxylic acid, 1-[(2'-carboxy[1,1'- biphenyl]-4-yl)methyl]-4-methyl-2-propyl-
    • 3-[[4-(2-carboxyphenyl)phenyl]methyl]-7-methyl-2-propylbenzimidazole-5-carboxylic acid
    • 6-DES(1-METHYL-2-BENZIMIDAZOLYL)-6-CARBOXY TELMISARTAN
    • BEN450
    • Telmisartan Diacid Impurity
    • UNII-3J26V3NR17
    • 3J26V3NR17
    • 1-((2'-Carboxybiphenyl-4-yl)methyl)-4-methyl-2-propyl-1H-benzimidazol-6-carboxylic acid
    • Telmisartan impurity E [EP]
    • 1H-Benzimidazole-6-carboxylic acid, 1-((2'-carboxy(1,1'-biphenyl)-4-yl)methyl)-4-methyl-2-propyl-
    • 1-[(
    • 1-[(2′-Carboxy[1,1′-biphenyl]-4-yl)methyl]-4-methyl-2-propyl-1H-benzimidazole-6-carboxylic acid (ACI)
    • 1-((2′-Carboxy-[1,1′-biphenyl]-4-yl)methyl)-4-methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylic acid
    • 6-Des(1-methyl-2-benzimidazolyl)-6-carboxy Telmisartan
    • MDL: MFCD19705098
    • インチ: 1S/C26H24N2O4/c1-3-6-23-27-24-16(2)13-19(25(29)30)14-22(24)28(23)15-17-9-11-18(12-10-17)20-7-4-5-8-21(20)26(31)32/h4-5,7-14H,3,6,15H2,1-2H3,(H,29,30)(H,31,32)
    • InChIKey: XVWHGXBWUBIPAA-UHFFFAOYSA-N
    • ほほえんだ: O=C(C1C=C(C)C2N=C(CCC)N(C=2C=1)CC1C=CC(C2C(C(O)=O)=CC=CC=2)=CC=1)O

計算された属性

  • せいみつぶんしりょう: 428.17400
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 32
  • 回転可能化学結合数: 7
  • 複雑さ: 662
  • トポロジー分子極性表面積: 92.4

じっけんとくせい

  • ふってん: 694.3±55.0°C at 760 mmHg
  • PSA: 92.42000
  • LogP: 5.40890

6-Des(1-methyl-2-benzimidazolyl)-6-carboxy Telmisartan セキュリティ情報

6-Des(1-methyl-2-benzimidazolyl)-6-carboxy Telmisartan 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A069003486-250mg
1-((2'-Carboxy-[1,1'-biphenyl]-4-yl)methyl)-4-methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylic acid
884330-12-5 97%
250mg
$323.40 2023-08-31
eNovation Chemicals LLC
D752462-250mg
6-Des(1-Methyl-2-benziMidazolyl)-6-carboxy TelMisartan
884330-12-5 97%
250mg
$265 2023-05-17
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-AP274-250mg
6-Des(1-methyl-2-benzimidazolyl)-6-carboxy Telmisartan
884330-12-5 97%
250mg
3058CNY 2021-05-08
Biosynth
ID21073-25 mg
6-Des(1-methyl-2-benzimidazolyl)-6-carboxy telmisartan
884330-12-5
25mg
$200.00 2023-01-04
Chemenu
CM158377-5g
1-((2'-carboxy-[1,1'-biphenyl]-4-yl)methyl)-4-methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylic acid
884330-12-5 97%
5g
$1929 2021-06-08
YUN NAN XI LI SHENG WU JI SHU GU FEN Co., Ltd.
BBP80459-5mg
6-Des(1-methyl-2-benzimidazolyl)-6-carboxy telmisartan
884330-12-5 98.0%
5mg
¥1000 2023-09-19
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-AP274-1g
6-Des(1-methyl-2-benzimidazolyl)-6-carboxy Telmisartan
884330-12-5 97%
1g
8072CNY 2021-05-08
Biosynth
ID21073-50 mg
6-Des(1-methyl-2-benzimidazolyl)-6-carboxy telmisartan
884330-12-5
50mg
$350.00 2023-01-04
Biosynth
ID21073-2 mg
6-Des(1-methyl-2-benzimidazolyl)-6-carboxy telmisartan
884330-12-5
2mg
$50.00 2023-01-04
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1223044-250mg
1-((2'-Carboxy-[1,1'-biphenyl]-4-yl)methyl)-4-methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylic acid
884330-12-5 97%
250mg
¥1632 2023-04-13

6-Des(1-methyl-2-benzimidazolyl)-6-carboxy Telmisartan 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Acetonitrile ;  cooled; 40 min, < 15 °C; 15 °C → reflux; 2 h, reflux; cooled
2.1 Reagents: Sulfuric acid ,  Fuming nitric acid Solvents: Water ;  1 h, -2 - 0 °C; 4 h, 0 °C
2.2 Reagents: Water ;  cooled
3.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethanol ;  2 h, 1 MPa, 80 °C; 80 °C → rt
4.1 Reagents: Acetic acid Solvents: Xylene ;  3 h, reflux
5.1 Reagents: Potassium tert-butoxide Solvents: Dimethylformamide ;  30 min, cooled
5.2 10 h, rt
5.3 Reagents: Water ;  cooled
6.1 Catalysts: Sodium hydroxide Solvents: Methanol ,  Water ;  cooled; heated; 1 h, reflux; cooled
6.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 5, cooled
リファレンス
Synthesis of telmisartan and its derivatives and evaluation of their biological activities
Yu, Wei-Fa; et al, Youji Huaxue, 2006, 26(3), 318-323

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Sulfuric acid ,  Fuming nitric acid Solvents: Water ;  1 h, -2 - 0 °C; 4 h, 0 °C
1.2 Reagents: Water ;  cooled
2.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethanol ;  2 h, 1 MPa, 80 °C; 80 °C → rt
3.1 Reagents: Acetic acid Solvents: Xylene ;  3 h, reflux
4.1 Reagents: Potassium tert-butoxide Solvents: Dimethylformamide ;  30 min, cooled
4.2 10 h, rt
4.3 Reagents: Water ;  cooled
5.1 Catalysts: Sodium hydroxide Solvents: Methanol ,  Water ;  cooled; heated; 1 h, reflux; cooled
5.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 5, cooled
リファレンス
Synthesis of telmisartan and its derivatives and evaluation of their biological activities
Yu, Wei-Fa; et al, Youji Huaxue, 2006, 26(3), 318-323

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Potassium tert-butoxide Solvents: Dimethylformamide ;  30 min, cooled
1.2 10 h, rt
1.3 Reagents: Water ;  cooled
2.1 Catalysts: Sodium hydroxide Solvents: Methanol ,  Water ;  cooled; heated; 1 h, reflux; cooled
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 5, cooled
リファレンス
Synthesis of telmisartan and its derivatives and evaluation of their biological activities
Yu, Wei-Fa; et al, Youji Huaxue, 2006, 26(3), 318-323

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethanol ;  2 h, 1 MPa, 80 °C; 80 °C → rt
2.1 Reagents: Acetic acid Solvents: Xylene ;  3 h, reflux
3.1 Reagents: Potassium tert-butoxide Solvents: Dimethylformamide ;  30 min, cooled
3.2 10 h, rt
3.3 Reagents: Water ;  cooled
4.1 Catalysts: Sodium hydroxide Solvents: Methanol ,  Water ;  cooled; heated; 1 h, reflux; cooled
4.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 5, cooled
リファレンス
Synthesis of telmisartan and its derivatives and evaluation of their biological activities
Yu, Wei-Fa; et al, Youji Huaxue, 2006, 26(3), 318-323

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Thionyl chloride ;  35 - 40 °C; 40 °C → reflux; 1.5 h, reflux; reflux → 50 °C; 30 min, 50 - 55 °C; 55 °C → rt; 30 min, rt
1.2 Reagents: Water ;  20 - 25 °C
2.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethanol ;  2 h, 1 MPa, 80 °C; 80 °C → rt
3.1 Reagents: Triethylamine Solvents: Acetonitrile ;  cooled; 40 min, < 15 °C; 15 °C → reflux; 2 h, reflux; cooled
4.1 Reagents: Sulfuric acid ,  Fuming nitric acid Solvents: Water ;  1 h, -2 - 0 °C; 4 h, 0 °C
4.2 Reagents: Water ;  cooled
5.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethanol ;  2 h, 1 MPa, 80 °C; 80 °C → rt
6.1 Reagents: Acetic acid Solvents: Xylene ;  3 h, reflux
7.1 Reagents: Potassium tert-butoxide Solvents: Dimethylformamide ;  30 min, cooled
7.2 10 h, rt
7.3 Reagents: Water ;  cooled
8.1 Catalysts: Sodium hydroxide Solvents: Methanol ,  Water ;  cooled; heated; 1 h, reflux; cooled
8.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 5, cooled
リファレンス
Synthesis of telmisartan and its derivatives and evaluation of their biological activities
Yu, Wei-Fa; et al, Youji Huaxue, 2006, 26(3), 318-323

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Acetic acid Solvents: Xylene ;  3 h, reflux
2.1 Reagents: Potassium tert-butoxide Solvents: Dimethylformamide ;  30 min, cooled
2.2 10 h, rt
2.3 Reagents: Water ;  cooled
3.1 Catalysts: Sodium hydroxide Solvents: Methanol ,  Water ;  cooled; heated; 1 h, reflux; cooled
3.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 5, cooled
リファレンス
Synthesis of telmisartan and its derivatives and evaluation of their biological activities
Yu, Wei-Fa; et al, Youji Huaxue, 2006, 26(3), 318-323

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethanol ;  2 h, 1 MPa, 80 °C; 80 °C → rt
2.1 Reagents: Triethylamine Solvents: Acetonitrile ;  cooled; 40 min, < 15 °C; 15 °C → reflux; 2 h, reflux; cooled
3.1 Reagents: Sulfuric acid ,  Fuming nitric acid Solvents: Water ;  1 h, -2 - 0 °C; 4 h, 0 °C
3.2 Reagents: Water ;  cooled
4.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethanol ;  2 h, 1 MPa, 80 °C; 80 °C → rt
5.1 Reagents: Acetic acid Solvents: Xylene ;  3 h, reflux
6.1 Reagents: Potassium tert-butoxide Solvents: Dimethylformamide ;  30 min, cooled
6.2 10 h, rt
6.3 Reagents: Water ;  cooled
7.1 Catalysts: Sodium hydroxide Solvents: Methanol ,  Water ;  cooled; heated; 1 h, reflux; cooled
7.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 5, cooled
リファレンス
Synthesis of telmisartan and its derivatives and evaluation of their biological activities
Yu, Wei-Fa; et al, Youji Huaxue, 2006, 26(3), 318-323

ごうせいかいろ 8

はんのうじょうけん
1.1 Catalysts: Sodium hydroxide Solvents: Methanol ,  Water ;  cooled; heated; 1 h, reflux; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 5, cooled
リファレンス
Synthesis of telmisartan and its derivatives and evaluation of their biological activities
Yu, Wei-Fa; et al, Youji Huaxue, 2006, 26(3), 318-323

6-Des(1-methyl-2-benzimidazolyl)-6-carboxy Telmisartan Raw materials

6-Des(1-methyl-2-benzimidazolyl)-6-carboxy Telmisartan Preparation Products

6-Des(1-methyl-2-benzimidazolyl)-6-carboxy Telmisartan 関連文献

6-Des(1-methyl-2-benzimidazolyl)-6-carboxy Telmisartanに関する追加情報

Comprehensive Overview of 6-Des(1-methyl-2-benzimidazolyl)-6-carboxy Telmisartan (CAS No. 884330-12-5): Structure, Applications, and Research Insights

6-Des(1-methyl-2-benzimidazolyl)-6-carboxy Telmisartan (CAS No. 884330-12-5) is a derivative of the well-known angiotensin II receptor blocker (ARB), Telmisartan. This compound has garnered significant attention in pharmaceutical research due to its potential as a metabolite or intermediate in the synthesis of novel therapeutic agents. The removal of the 1-methyl-2-benzimidazolyl group and the introduction of a carboxy moiety at the 6-position differentiate it structurally from its parent compound, offering unique physicochemical and pharmacological properties.

In recent years, the demand for Telmisartan derivatives has surged, driven by the growing focus on hypertension management and cardiovascular drug development. Researchers are particularly interested in how modifications to the Telmisartan scaffold—such as those seen in 6-Des(1-methyl-2-benzimidazolyl)-6-carboxy Telmisartan—can influence receptor binding affinity, metabolic stability, and tissue selectivity. These investigations align with broader trends in precision medicine and structure-activity relationship (SAR) studies, which aim to optimize drug efficacy while minimizing side effects.

The CAS No. 884330-12-5 identifier is critical for researchers sourcing this compound for analytical standards, pharmacokinetic studies, or drug formulation. Laboratories often employ advanced techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to characterize its purity and stability. Given its role as a potential biomarker or intermediate, this compound is frequently referenced in patents and peer-reviewed journals exploring ARB metabolism and prodrug design.

From a commercial perspective, 6-Des(1-methyl-2-benzimidazolyl)-6-carboxy Telmisartan is categorized as a high-value fine chemical, often supplied by specialized pharmaceutical intermediates manufacturers. Its synthesis typically involves multi-step organic reactions, including ester hydrolysis and selective dealkylation, which require stringent quality control to ensure compliance with Good Manufacturing Practices (GMP). The compound’s relevance extends to academic research, where it serves as a tool to elucidate the metabolic pathways of Telmisartan and related ARBs.

Emerging discussions in drug repurposing have also spotlighted derivatives like CAS No. 884330-12-5. For instance, studies investigate whether such modified ARBs could exhibit anti-inflammatory or neuroprotective effects, expanding their utility beyond blood pressure regulation. These inquiries resonate with the increasing popularity of multi-target drug discovery—a hot topic in pharmacology and medicinal chemistry forums.

In summary, 6-Des(1-methyl-2-benzimidazolyl)-6-carboxy Telmisartan represents a compelling case study in drug derivative optimization. Its structural nuances, coupled with its applications in cardiovascular research and drug metabolism, make it a valuable asset for both industry and academia. As the scientific community continues to explore personalized therapeutics and green chemistry approaches, compounds like this will remain at the forefront of innovation.

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